红霉素二水合物

概览

描述

Synthesis Analysis

The synthesis of erythromycin dihydrate involves a series of enzymatic reactions governed by polyketide synthases. Notably, the synthesis of the erythromycin macrolactone core is initiated through the condensation and processing of multiple three-carbon units. The synthesis process is intricately controlled by genes encoding for the erythromycin polyketide synthase, organized into modules each responsible for a specific step in the synthesis pathway. Alterations within these modules can lead to the production of erythromycin analogs, demonstrating the flexibility and complexity of polyketide biosynthesis (Donadio et al., 1993).

Molecular Structure Analysis

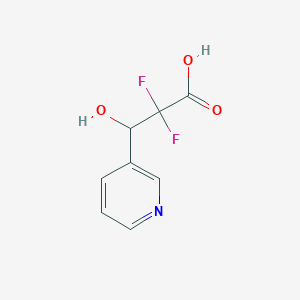

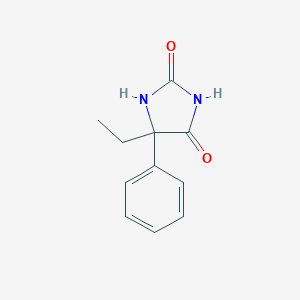

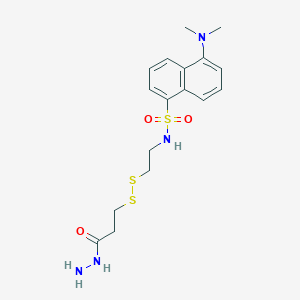

Erythromycin dihydrate's structure is characterized by a macrolactone ring, derived from a propionyl-CoA starter unit and six methylmalonyl-CoA extender units. This structure is further modified by glycosylation, which is critical for its antibacterial activity. The macrolactone core is essential for the compound's interaction with bacterial ribosomes, inhibiting protein synthesis.

Chemical Reactions and Properties

Erythromycin undergoes various chemical reactions, including hydrolysis, which leads to the formation of erythromycin dihydrate. Its chemical properties, such as solubility and stability, are influenced by its macrolide structure. The compound's activity is dependent on its ability to bind to the bacterial ribosome, a property conferred by its specific structural features.

Physical Properties Analysis

The physical properties of erythromycin dihydrate, including its crystalline structure and hygroscopic nature, are significant for its formulation and therapeutic efficacy. These properties are influenced by the compound's molecular interactions and the presence of the dihydrate form, which affects its solubility and stability under various conditions.

Chemical Properties Analysis

Erythromycin dihydrate's chemical properties are defined by its macrolide structure, which is essential for its mechanism of action as an antibiotic. The compound's reactivity, including its susceptibility to degradation under acidic conditions and its interaction with various substrates and enzymes, is crucial for its biological activity and pharmacokinetics.

For a deeper understanding of erythromycin dihydrate, including its synthesis, structure, and properties, the following references provide comprehensive insights: Donadio et al. (1993) highlights the synthesis and genetic engineering of erythromycin analogs through polyketide synthesis reprogramming, providing a foundation for understanding the compound's production and potential variations (Donadio et al., 1993).

科研应用

治疗感染的临床潜力:红霉素衍生物,包括红霉素二水合物,在治疗由病原体如军团菌、弯曲杆菌和沙眼衣原体引起的感染方面具有潜力(H. Kirst & G. Sides, 1989)。

胃肠道蠕动:它可以通过刺激蠕动素受体来增加胃肠道蠕动,可能导致一类新的胃肠道促动力药物(F. H. Weber, R. Richards & R. McCallum, 1993)。

新抗生素开发:红霉素二水合物显示出在治疗细菌感染方面的潜力,特别是在嗜盐放线菌等独特环境中(Dandan Chen et al., 2014)。

对藻类的影响:它可以刺激蓝藻的生长并增加其光合活性,但高浓度可能抑制生长并引起氧化应激(Jinjin Wan et al., 2015)。

儿科抗微生物药物:红霉素是一种对儿童治疗轻微呼吸道和皮肤感染有价值的抗微生物药物(C. M. Ginsburg & H. Eichenwald, 1976)。

红霉素产生的聚酮合酶:在Saccharopolyspora erythraea中的抗生素合成机制引起了重要的研究兴趣,为链组装提供了见解(J. Cortés et al., 1990)。

胃轻瘫治疗:它可能改善胃轻瘫患者的胃排空,尽管其有效性取决于几个因素(S. Berthet, B. Charpiat & J. Mabrut, 2010)。

对海洋生物的影响:它对海鱼Sparus aurata具有轻微的促氧化作用,但不会显著影响解毒或基因毒性(S. Rodrigues et al., 2019)。

制药加工:在批次结晶过程中,红霉素丙酮溶剂结晶物可以转变为二水合物,温度和搅拌器速度会影响动力学(Zhanzhong Wang et al., 2007)。

抗菌谱和耐药性:红霉素对大多数革兰氏阳性菌和一些革兰氏阴性菌有效,但耐药往往是质粒介导的(J. Washington & W. Wilson, 1985)。

Safety And Hazards

未来方向

性质

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGQNYZQLVGGCS-INORWZNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H71NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016197 | |

| Record name | Erythromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythromycin dihydrate | |

CAS RN |

59319-72-1 | |

| Record name | Erythromycin dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059319721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0O317A6OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-1,3-thiazol-4-one](/img/structure/B14664.png)

![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14669.png)

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(2-sulfanylethylsulfamoyl)benzenesulfonate](/img/structure/B14670.png)